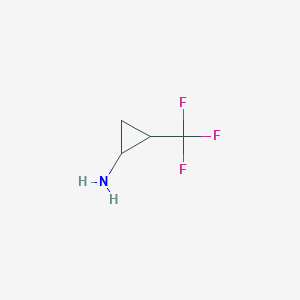

2-(Trifluoromethyl)cyclopropan-1-amine

Overview

Description

2-(Trifluoromethyl)cyclopropan-1-amine is a chemical compound with the molecular formula C4H6F3N . It is a derivative of cyclopropane, which is a three-membered ring compound. The trifluoromethyl group (-CF3) is attached to the cyclopropane ring, making it a fluorinated cyclopropane .

Synthesis Analysis

The synthesis of trifluoromethylated cyclopropanes presents significant challenges for synthetic chemists . A general approach involves the deoxyfluorination of cyclopropane carboxylic acids or their salts with sulfur tetrafluoride . Chiral rhodium (II) catalysts have been used for a highly efficient asymmetric cyclopropenation reaction of fluorinated donor-acceptor diazoalkanes with a broad variety of aliphatic and aromatic alkynes .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)cyclopropan-1-amine consists of a three-membered cyclopropane ring with a trifluoromethyl group and an amine group attached . The InChI representation of the molecule isInChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2/t2-,3-/m1/s1 . Chemical Reactions Analysis

Cyclopropanation, the process of introducing a cyclopropane motif into a molecule, is a key strategy in the synthesis of complex molecular architectures containing cyclopropanes . The trifluoromethyl group in 2-(Trifluoromethyl)cyclopropan-1-amine can participate in various chemical reactions, contributing to the molecule’s reactivity .Physical And Chemical Properties Analysis

The molecular weight of 2-(Trifluoromethyl)cyclopropan-1-amine is 125.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 125.04523368 g/mol, and the monoisotopic mass is also 125.04523368 g/mol .Scientific Research Applications

One-pot synthesis of trifluoromethyl amines

- Summary of Application : This compound is used in the one-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines . This method complements the established synthesis strategy of trifluoromethyl amines .

- Methods of Application : The method involves the trifluoromethylation of secondary amines using CF3SO2Na . The method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .

- Results or Outcomes : The method has good functional group tolerance, mild conditions, and uses inexpensive or easy-to-handle materials . Mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .

Silver-catalysed tandem hydroamination and cyclization

- Summary of Application : This compound is used in the silver-catalysed tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines .

- Methods of Application : The method involves a highly efficient tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines . This reaction is catalyzed by AgNO3 under mild reaction conditions .

- Results or Outcomes : This new method is compatible with alkyl, aryl, and allyl primary amines . It represents an atom-economical protocol for the construction of 4-trifluoromethyl-3-pyrrolines for the first time .

properties

IUPAC Name |

2-(trifluoromethyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWSAEWNKJDWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612058 | |

| Record name | 2-(Trifluoromethyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)cyclopropan-1-amine | |

CAS RN |

113715-22-3 | |

| Record name | 2-(Trifluoromethyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

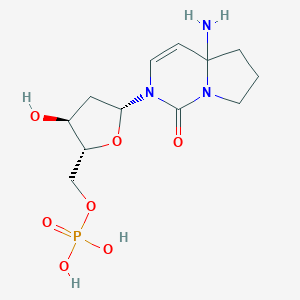

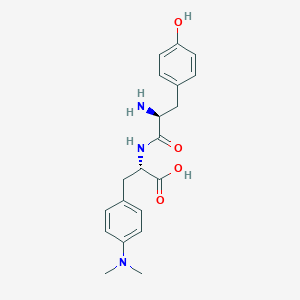

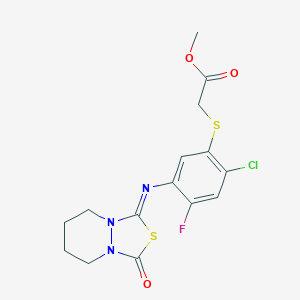

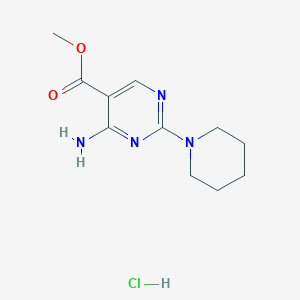

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.